molecular formula C25H27N3O3S B2488718 3-amino-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-4-phenyl-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide CAS No. 690644-19-0

3-amino-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-4-phenyl-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2488718
CAS No.: 690644-19-0
M. Wt: 449.57
InChI Key: AFLVXEALGURYPO-UHFFFAOYSA-N
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Description

3-amino-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-4-phenyl-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a synthetic thienoquinoline derivative supplied for research and development purposes. This compound features a complex molecular architecture that incorporates a thieno[2,3-b]quinoline core, a tetrahydrofuran (oxolane) substituent, and a carboxamide functional group. Its structural profile suggests potential as a key intermediate in organic synthesis and medicinal chemistry research, particularly in the exploration of new heterocyclic compounds. The specific mechanism of action, biological activity, and primary research applications for this compound are not yet fully characterized in the scientific literature and require further investigation by qualified researchers. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are responsible for verifying the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

3-amino-7,7-dimethyl-5-oxo-N-(oxolan-2-ylmethyl)-4-phenyl-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-25(2)11-16-19(17(29)12-25)18(14-7-4-3-5-8-14)20-21(26)22(32-24(20)28-16)23(30)27-13-15-9-6-10-31-15/h3-5,7-8,15H,6,9-13,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLVXEALGURYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NCC4CCCO4)N)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-4-phenyl-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula is C26H29N3O4SC_{26}H_{29}N_{3}O_{4}S, and it features a thienoquinoline core that is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thienoquinoline scaffold allows for effective binding to active sites or pockets within these targets, leading to modulation of biological pathways. This interaction may result in inhibition or activation of key processes involved in disease mechanisms.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to 3-amino-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-4-phenyl have demonstrated antimicrobial properties. For instance, derivatives of thienoquinolines have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that thienoquinoline derivatives exhibit anticancer activity by targeting specific cancer cell lines. For example, some compounds in this class have been shown to inhibit the growth of leukemia cells with IC50 values indicating effective potency . The mechanism often involves the induction of apoptosis or cell cycle arrest in malignant cells.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Similar thienoquinoline derivatives have been investigated for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or chronic inflammatory diseases .

Research Findings and Case Studies

StudyFindings
Antimicrobial Evaluation A study on related thienoquinolines showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity In vitro tests revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 6.7 µg/mL to higher concentrations depending on structural modifications .
Inflammation Modulation Research indicated that thienoquinoline compounds could inhibit pro-inflammatory cytokines in cell models, suggesting potential for treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

1.1 Overview of Anticancer Properties

Recent studies have highlighted the anticancer properties of compounds related to thieno[2,3-b]quinoline derivatives. KNI-1039 has been evaluated for its efficacy against various cancer cell lines. For instance, a study demonstrated that thieno[2,3-b]pyridine analogues exhibited significant anti-proliferative activity against colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines. The most potent compounds showed IC50 values in the low nanomolar range, indicating strong activity against these malignancies .

1.2 Mechanism of Action

The mechanism by which KNI-1039 exerts its anticancer effects likely involves the disruption of critical protein-protein interactions necessary for tumor growth and survival. The compound's structural features facilitate binding to specific targets within cancer cells, leading to apoptosis and inhibition of proliferation. Research indicates that similar thieno[2,3-b]quinoline derivatives can bind effectively to key sites on target proteins, thereby modulating their activity .

Antimicrobial Activity

2.1 Antibacterial Properties

KNI-1039 has also been investigated for its antimicrobial properties. Compounds with thieno[2,3-b]quinoline structures have shown promising results against various bacterial strains. The mechanism of action is believed to involve interference with bacterial protein synthesis or cell wall integrity .

2.2 Case Studies

In a specific case study involving a series of thieno[2,3-b]quinoline derivatives, researchers found that several compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications in the side chains significantly influenced the antibacterial potency of these compounds .

Enzyme Inhibition

3.1 Targeting Kinases

KNI-1039 has been identified as a potential inhibitor of various kinases involved in cellular signaling pathways that regulate growth and metabolism. Inhibitors targeting these kinases are critical in developing therapies for diseases such as cancer and autoimmune disorders .

3.2 Research Findings

Recent findings suggest that thieno[2,3-b]quinoline derivatives can effectively inhibit specific kinases associated with tumor progression and inflammation. For example, a study reported that certain analogues demonstrated significant inhibition of mitogen-activated protein kinases (MAPKs), which are pivotal in controlling cell proliferation and survival pathways .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer Activity Effective against HCT116 and MDA-MB-231 cell lines; low nanomolar IC50 values
Antimicrobial Activity Potent against Gram-positive and Gram-negative bacteria; mechanism involves protein synthesis disruption
Enzyme Inhibition Potential inhibitor of kinases involved in cancer progression; significant MAPK inhibition observed

Comparison with Similar Compounds

Key Observations :

  • Position 4: Substitution with ethyl (in ) vs.
  • Carboxamide Substituents : The oxolan-2-ylmethyl group introduces an ether oxygen, contrasting with the methoxy () or benzothiazole () groups, which may influence solubility and hydrogen-bonding patterns.

Crystallography

  • Molecular Geometry: Related compounds (e.g., ) exhibit non-planar fused-ring systems. For example, the pyrimidine ring in adopts a flattened boat conformation (deviation: 0.224 Å), which may parallel the target compound’s conformation.
  • Intermolecular Interactions : C–H···O hydrogen bonds in form chains along the c-axis, suggesting similar packing motifs for the target compound due to its oxo and carboxamide groups.

Hydrogen Bonding and Solubility

  • Hydrogen-Bonding Patterns : The oxo and carboxamide groups in the target compound enable robust hydrogen-bonding networks, akin to patterns observed in . The oxolan-2-ylmethyl group may participate in additional C–H···O interactions.
  • Solubility : Compared to the methoxyphenyl analog (), the oxolan-2-ylmethyl group’s ether oxygen could enhance aqueous solubility, while the benzothiazole derivative () may exhibit lower solubility due to its hydrophobic aromatic system.

Pharmacological Potential

  • Substituent Impact : The benzothiazole group in may enhance binding to biological targets (e.g., kinases), while the oxolan-2-ylmethyl group in the target compound could improve bioavailability.

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